Lipophilicity (XLogP3-AA) Versus 6,7-Dimethoxyquinoxaline: A 0.7 Log Unit Differential Governing Membrane Partitioning
The computed lipophilicity of 6,7-diethoxyquinoxaline (XLogP3-AA = 1.9) is 0.7 log units higher than that of 6,7-dimethoxyquinoxaline (XLogP3-AA = 1.2), representing an approximately five-fold difference in octanol-water partition coefficient [1][2]. The unsubstituted parent quinoxaline has an XLogP3 of approximately 1.3, indicating that the 6,7-diethoxy pattern drives lipophilicity substantially beyond both the parent scaffold and the dimethoxy analog [3]. This logP differential is large enough to produce measurable differences in passive membrane permeability, non-specific protein binding, and aqueous solubility in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 6,7-Dimethoxyquinoxaline: XLogP3-AA = 1.2; Quinoxaline (parent): XLogP3 ≈ 1.3 |
| Quantified Difference | ΔXLogP3-AA = +0.7 vs. dimethoxy analog; +0.6 vs. parent quinoxaline |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); identical computational method applied across all comparators |
Why This Matters
For procurement decisions, a 0.7 log unit lipophilicity difference means that 6,7-diethoxyquinoxaline cannot substitute for 6,7-dimethoxyquinoxaline in any assay where membrane partitioning or non-specific binding influences readout without re-optimizing compound concentration and vehicle conditions.
- [1] PubChem. 6,7-Diethoxyquinoxaline. Computed Properties: XLogP3-AA = 1.9. CID 2214089. NCBI. View Source
- [2] PubChem. 6,7-Dimethoxyquinoxaline. Computed Properties: XLogP3-AA = 1.2. CID 520804. NCBI. View Source
- [3] PubChem. Quinoxaline. Computed Properties: XLogP3 ≈ 1.3. CID 7045. NCBI. View Source
